molecular formula C12H12N6O2 B3013545 5-Phenylpyrazine-2,3-dicarboxamidoxime CAS No. 1965308-68-2

5-Phenylpyrazine-2,3-dicarboxamidoxime

Cat. No.: B3013545
CAS No.: 1965308-68-2
M. Wt: 272.268
InChI Key: VZXARHPXORXMBF-UHFFFAOYSA-N
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Description

5-Phenylpyrazine-2,3-dicarboxamidoxime: is an organic compound with the molecular formula C12H12N6O2 It is a derivative of pyrazine, featuring a phenyl group attached to the pyrazine ring and two carboxamidoxime groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazine-2,3-dicarboxamidoxime typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a pyrazine derivative in the presence of a Lewis acid catalyst.

    Formation of Carboxamidoxime Groups: The carboxamidoxime groups can be introduced by reacting the corresponding carboxylic acid derivatives with hydroxylamine under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenylpyrazine-2,3-dicarboxamidoxime can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboxamidoxime groups to amines or hydroxylamines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamidoxime groups can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate solvent and temperature conditions.

Major Products Formed:

    Oxidation: Oximes, nitriles, and other oxidized derivatives.

    Reduction: Amines, hydroxylamines, and other reduced derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: 5-Phenylpyrazine-2,3-dicarboxamidoxime can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-Phenylpyrazine-2,3-dicarboxamidoxime depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The carboxamidoxime groups can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    5-Phenylpyrazine-2-carboxamidoxime: Lacks the second carboxamidoxime group, potentially altering its reactivity and binding properties.

    5-Phenylpyrazine-3-carboxamidoxime: Similar to the above compound but with the carboxamidoxime group at a different position.

    5-Phenylpyrazine-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of carboxamidoxime groups, affecting its chemical reactivity and solubility.

Uniqueness: 5-Phenylpyrazine-2,3-dicarboxamidoxime is unique due to the presence of two carboxamidoxime groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for applications in catalysis, drug development, and materials science.

Properties

IUPAC Name

2-N',3-N'-dihydroxy-5-phenylpyrazine-2,3-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c13-11(17-19)9-10(12(14)18-20)16-8(6-15-9)7-4-2-1-3-5-7/h1-6,19-20H,(H2,13,17)(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXARHPXORXMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)/C(=N/O)/N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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